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molecular formula C6H4(CH3)2<br>C8H10<br>C8H10 B151644 m-Xylene CAS No. 108-38-3

m-Xylene

Cat. No. B151644
M. Wt: 106.16 g/mol
InChI Key: IVSZLXZYQVIEFR-UHFFFAOYSA-N
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Patent
US07745646B2

Procedure details

A mixture of 8-(cyclopentyloxy)-4-hydroxy-7-methoxy-2H-chromen-2-one (450 mg, 1.63 mmol, Example 1, Step 2), ammonium acetate (3.0 g, 39 mmol), and anhydrous m-xylene (8 mL) was refluxed under N2. After 3 h, the reaction was concentrated and purified by silica gel chromatography (3:2→0:1; hexanes:ethyl acetate) to give 4-amino-8-(cyclopentyloxy)-7-methoxy-2H-chromen-2-one: MS (ESI): 275.9.
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([O:6][C:7]2[C:8]([O:19][CH3:20])=[CH:9][CH:10]=[C:11]3[C:16]=2[O:15][C:14](=[O:17])[CH:13]=[C:12]3O)[CH2:5][CH2:4][CH2:3][CH2:2]1.C([O-])(=O)C.[NH4+:25]>C1(C)C=CC=C(C)C=1>[NH2:25][C:12]1[C:11]2[C:16](=[C:7]([O:6][CH:1]3[CH2:5][CH2:4][CH2:3][CH2:2]3)[C:8]([O:19][CH3:20])=[CH:9][CH:10]=2)[O:15][C:14](=[O:17])[CH:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
450 mg
Type
reactant
Smiles
C1(CCCC1)OC=1C(=CC=C2C(=CC(OC12)=O)O)OC
Name
Quantity
3 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
8 mL
Type
solvent
Smiles
C1(=CC(=CC=C1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed under N2
CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (3:2→0:1; hexanes:ethyl acetate)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=CC(OC2=C(C(=CC=C12)OC)OC1CCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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